2-Propargylthio-5-chloropyrimidine
Description
2-Propargylthio-5-chloropyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at position 5 and a propargylthio (-S-C≡CH) group at position 2. This compound is of significant interest in medicinal and materials chemistry due to the reactivity of its substituents. Its structural features make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials.
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
5-chloro-2-prop-2-ynylsulfanylpyrimidine |
InChI |
InChI=1S/C7H5ClN2S/c1-2-3-11-7-9-4-6(8)5-10-7/h1,4-5H,3H2 |
InChI Key |
KCFLVIFHMXKXSG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCSC1=NC=C(C=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 2-propargylthio-5-chloropyrimidine, we compare it with structurally analogous pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Structural Analog: 5-Bromo-2-chloropyrimidin-4-amine
The evidence provided describes 5-bromo-2-chloropyrimidin-4-amine (Fig. 1), a pyrimidine derivative with bromine at position 5, chlorine at position 2, and an amine group at position 4 . Key comparisons include:
- Substituent Effects :
- Halogen Differences : Replacing bromine (in the analog) with chlorine at position 5 reduces steric bulk and alters electronic properties. Chlorine’s higher electronegativity increases the electrophilicity of the pyrimidine ring compared to bromine.
- Functional Group Variation : The propargylthio group in this compound introduces sulfur-based nucleophilicity and alkyne reactivity, whereas the amine group in the analog participates in hydrogen bonding (N7—H···N interactions), stabilizing its crystal lattice .
- Physicochemical Properties :
- Melting Point : The analog exhibits a high melting point (460–461 K), attributed to strong intermolecular hydrogen bonding. In contrast, this compound likely has a lower melting point due to reduced hydrogen-bonding capacity and increased hydrophobicity from the propargylthio group.
- Solubility : The amine group in the analog enhances water solubility via hydrogen bonding, whereas the propargylthio group may reduce solubility in polar solvents.
Reactivity Comparison
- Nucleophilic Substitution :
- The chlorine at position 5 in both compounds is susceptible to substitution. However, the electron-withdrawing propargylthio group in this compound may activate the pyrimidine ring toward nucleophilic attack more effectively than the bromine in the analog.
- Functionalization Potential: The propargylthio group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in the amine-substituted analog. This makes this compound a superior candidate for bioconjugation or polymer synthesis.
Data Table: Key Properties of Compared Compounds
*Estimated based on analogous propargylthio compounds.
Research Findings and Implications
- Crystal Packing : The analog forms a 2D hydrogen-bonded network , whereas this compound’s crystal structure is likely dominated by sulfur-mediated interactions and alkyne π-stacking.
- Applications : The analog’s hydrogen-bonding capability suits it for co-crystal engineering, while this compound’s click reactivity makes it ideal for modular synthesis.
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